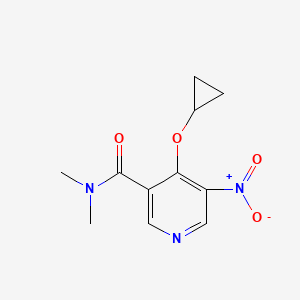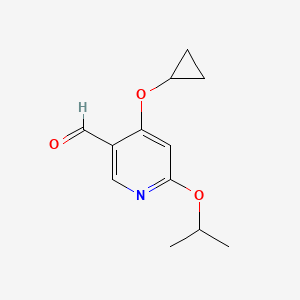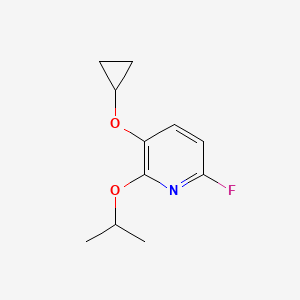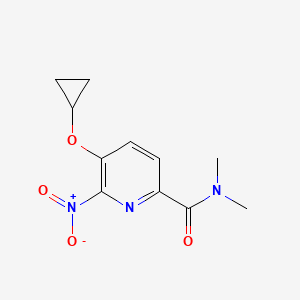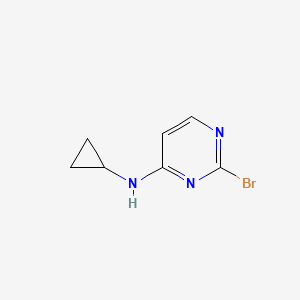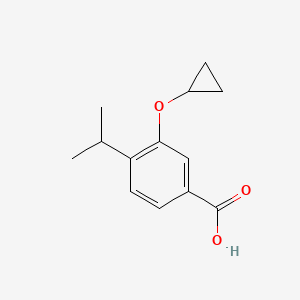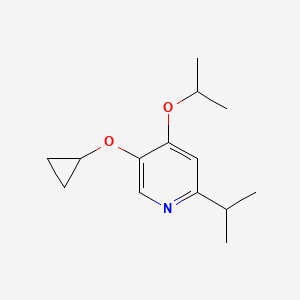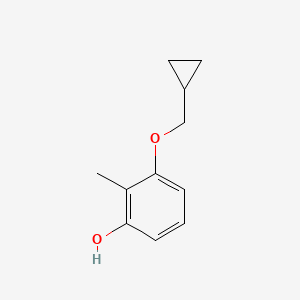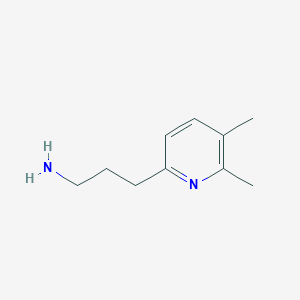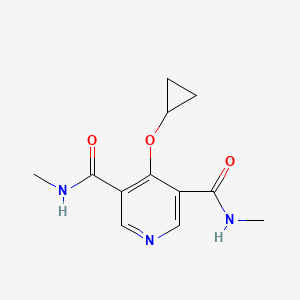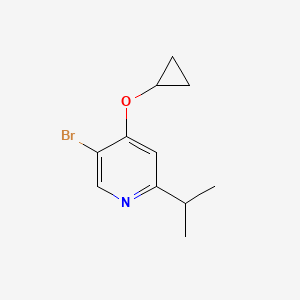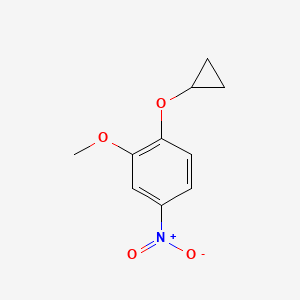
1-Cyclopropoxy-2-methoxy-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropoxy-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzene, featuring a cyclopropoxy group, a methoxy group, and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-methoxy-4-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The nitrobenzene derivative undergoes methoxylation, often using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-Cyclopropoxy-2-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-donating and electron-withdrawing groups, the compound can participate in EAS reactions, such as halogenation and nitration.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The methoxy and cyclopropoxy groups can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., AlCl3).
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Strong acids or bases, depending on the desired substitution.
Major Products:
2-Chloro-1-cyclopropoxy-4-nitrobenzene: Formed through halogenation.
1-Cyclopropoxy-2-methoxy-4-aminobenzene: Formed through reduction.
科学的研究の応用
1-Cyclopropoxy-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclopropoxy-2-methoxy-4-nitrobenzene involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and cyclopropoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
1-Methoxy-4-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Cyclopropoxy-4-nitrobenzene: Lacks the methoxy group, affecting its electronic properties.
2-Methoxy-4-nitrobenzene: Lacks the cyclopropoxy group and has a different substitution pattern.
Uniqueness: 1-Cyclopropoxy-2-methoxy-4-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
1-cyclopropyloxy-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO4/c1-14-10-6-7(11(12)13)2-5-9(10)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChIキー |
SMBCUBFKKPXTHS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


